1-Tert-butyl 3-methyl 4-oxo-3-(3-oxobutyl)piperidine-1,3-dicarboxylate
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Overview
Description
1-Tert-butyl 3-methyl 4-oxo-3-(3-oxobutyl)piperidine-1,3-dicarboxylate is a synthetic organic compound with the molecular formula C16H25NO6 and a molecular weight of 327.37 g/mol . This compound is characterized by its piperidine ring structure, which is substituted with tert-butyl, methyl, and oxo groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl 3-methyl 4-oxo-3-(3-oxobutyl)piperidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The tert-butyl, methyl, and oxo groups are introduced through various substitution reactions. For example, tert-butyl groups can be added using tert-butyl chloride in the presence of a base.
Oxidation and Reduction Reactions: The oxo groups are introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl 3-methyl 4-oxo-3-(3-oxobutyl)piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or convert existing groups to higher oxidation states.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, bases like sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Tert-butyl 3-methyl 4-oxo-3-(3-oxobutyl)piperidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Tert-butyl 3-methyl 4-oxo-3-(3-oxobutyl)piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-Tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: Similar in structure but lacks the additional oxo group on the butyl side chain.
1-Tert-butyl 3-methyl 4-hydroxy-3-(3-hydroxybutyl)piperidine-1,3-dicarboxylate: Contains hydroxyl groups instead of oxo groups.
Uniqueness
1-Tert-butyl 3-methyl 4-oxo-3-(3-oxobutyl)piperidine-1,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and oxo groups enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 4-oxo-3-(3-oxobutyl)piperidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6/c1-11(18)6-8-16(13(20)22-5)10-17(9-7-12(16)19)14(21)23-15(2,3)4/h6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPDGVXWZIQXNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1(CN(CCC1=O)C(=O)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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